Desmethylene ent-Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for treating erectile dysfunction and pulmonary arterial hypertension. This compound is distinguished by the absence of a methylene group in its structure, which alters its pharmacological properties and potential applications. The molecular formula for Desmethylene ent-Tadalafil is C21H19N3O4, with a molecular weight of approximately 365.4 g/mol. It is classified as a stable isotope labeled compound, specifically noted for its deuterium labeling in certain variants like Desmethylene ent-Tadalafil-D3, which is used in research settings for tracing studies and pharmacokinetic evaluations .
The synthesis of Desmethylene ent-Tadalafil typically involves multi-step organic reactions, starting from Tadalafil or its precursors. The general method includes:
Technical details regarding specific reagents, solvents, and conditions (temperature, pressure) are critical for optimizing the yield and purity of the synthesized compound but are often proprietary or vary based on laboratory protocols.
Desmethylene ent-Tadalafil features a complex tetracyclic structure that includes multiple functional groups. The key structural characteristics include:
The stereochemistry is vital for its biological activity, with specific chiral centers contributing to its interaction with biological targets.
Desmethylene ent-Tadalafil can participate in various chemical reactions typical of organic compounds with functional groups such as amines and ketones. Key reactions include:
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
Desmethylene ent-Tadalafil functions similarly to Tadalafil by inhibiting phosphodiesterase type 5 enzymes. This inhibition leads to increased levels of cyclic guanosine monophosphate within smooth muscle cells of blood vessels, resulting in vasodilation and increased blood flow to specific areas such as the penis or lungs. The mechanism can be summarized as follows:
This mechanism underpins its therapeutic efficacy in treating erectile dysfunction and pulmonary arterial hypertension .
Desmethylene ent-Tadalafil exhibits several notable physical and chemical properties:
Additional data regarding melting point, boiling point, and specific heat capacity are essential for practical applications but may require empirical determination under controlled conditions.
Desmethylene ent-Tadalafil has several scientific uses:
These applications highlight its relevance in both pharmaceutical research and clinical studies aimed at improving therapeutic strategies for erectile dysfunction and pulmonary arterial hypertension .
The synthesis of ent-Tadalafil derivatives—enantiomers of the clinically used PDE5 inhibitor tadalafil—requires precise stereochemical control, particularly at the β-carboline core. The foundational route to N-Desmethyl ent-Tadalafil (CAS 929100-66-3, C~21~H~17~N~3~O~4~) involves ammonia-mediated ring closure in methanol at 45°C for 20 hours, yielding the desmethylated variant at 60% efficiency [4]. This method retains the stereochemical inversion intrinsic to the ent series, originating from D-tryptophan as the chiral precursor instead of the L-tryptophan used in tadalafil synthesis. The stereogenic centers (positions 5 and 6 in the β-carboline system) are critically influenced by the tryptophan enantiomer: ent-derivatives synthesized from D-tryptophan exhibit inverted configurations (e.g., 5S,6R vs. tadalafil’s 5R,6S), confirmed by NMR and chiral chromatography [6].
Cyclization strategies for assembling the tetracyclic framework include:
Table 1: Comparative Enantioselective Synthesis Methods for ent-Tadalafil Core
Method | Key Conditions | Stereoselectivity | Yield (%) | Ref |
---|---|---|---|---|
Pictet-Spengler | TFA, CH~2~Cl~2~, 0°C to RT | cis:trans = 1:1.8 | 25–45 | [1] |
N-Acyliminium | TFA, NaBH~4~, 0°C | >90% de (R-config) | 85–95 | [9] |
CPA-Catalyzed Cycloadd | CPA 4b, CHCl~3~, −20°C, 3Å MS | 98% ee | 85 | [2] |
Stereochemical Impact on PDE5 Inhibition: The R-configuration at C-5 (β-carboline-hydantoin) and C-6 (piperazinedione) is essential for PDE5 binding. Analogues derived from L-tryptophan (e.g., tadalafil) show IC~50~ values of ~1 nM, while ent-counterparts exhibit >100-fold reduced potency due to steric clashes in the PDE5 active site [6] [1].
Desmethylation of ent-Tadalafil derivatives—particularly N-demethylation or O-demethylenation—alters electronic and steric properties, influencing both synthetic efficiency and bioactivity. The methylenedioxy group (─OCH~2~O─) in ring D (benzodioxole moiety) is susceptible to enzymatic or chemical cleavage, unlike monomethoxy groups.
Key reactivity distinctions:
Table 2: Reactivity Comparison of Methylenedioxy vs. Methoxy Groups
Property | Methylenedioxy Group | Dihydroxy/Methoxy Group |
---|---|---|
Acid/Base Stability | High (resists hydrolysis) | Low (methoxy: cleaved by HI/BBr~3~) |
Enzymatic Cleavage | O,O-Demethylenation by ODDs | O-Demethylation by CYPs/ODDs |
Electronic Effect | Strong electron donation | Moderate donation (methoxy) |
Synthetic Utility | Requires specialized cleavage | Direct dealkylation feasible |
Impact on Biological Activity: Replacing tadalafil’s methylenedioxy with dihydroxy reduces PDE5 affinity 5-fold due to disrupted hydrophobic interactions. However, dihydroxy analogs show enhanced activity against HT-29 colon cancer cells (IC~50~ = 8.2 µM vs. 21 µM for methylenedioxy), suggesting divergent structure-activity relationships for anticancer vs. PDE5 inhibition [6] [1].
Mechanistic Insights:
Compounds Discussed:
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: